5-AMINOLEVULINIC-2,2-D2 ACID HCL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

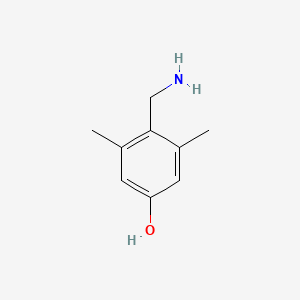

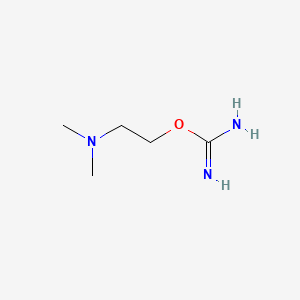

5-Aminolevulinic acid hydrochloride (5-ALA HCL) is an intermediate in heme biosynthesis in the body and the universal precursor of tetrapyrroles . It is an amino acid that belongs to ketocarbonic acids . It is increasingly converted into a red fluorescent molecule in tumor cells . This substance is a photosensitizer, it can form oxygen radicals with light energy .

Synthesis Analysis

The synthesis of 5-aminolevulinic acid (5-ALA) was presented with novel bromination of biobased methyl levulinate (ML), followed by ammoniation and hydrolysis . Copper bromide (CuBr2) was employed as the bromination reagent with higher selectivity and activity instead of the conventional liquid bromine (Br2) .Molecular Structure Analysis

5-Aminolevulinic acid-d2 (hydrochloride) is deuterium labeled 5-Aminolevulinic acid (hydrochloride) . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Chemical Reactions Analysis

5-ALA is an intermediate in heme biosynthesis and is useful in cancer treatment . It is metabolized in a series of enzymatic reactions to fluorescent protoporphirin IX (PpIX) in the course of heme synthesis . 5-ALA is preferentially taken up by tumour tissue and intracellularly metabolised to PpIX which accumulates in tumor cells .Physical And Chemical Properties Analysis

5-ALA has a molecular weight of 167.59 g/mol . It has a melting point of 150 - 156 °C and 118 °C . It is a non-toxic endogenous substance that is easily degraded in the environment without residues .科学的研究の応用

5-Aminolevulinic acid (5-ALA), also known as δ-aminolevulinic acid, is an oxygen- and nitrogen-containing hydrocarbon. It serves as the common precursor for various tetrapyrrole compounds, including chlorophyll, heme, and vitamin B12. This molecule can be synthesized by plants, animals, bacteria, and fungi, making it a ubiquitous and essential building block in biological systems .

Photodynamic Therapy (PDT)

Tumor Treatment: One of the most exciting applications of 5-ALA lies in photodynamic therapy (PDT) for tumor treatment. When administered to patients, 5-ALA is selectively taken up by tumor cells. Upon exposure to visible blue light (375–445 nm), 5-ALA is converted into protoporphyrin IX (PpIX), a potent photosensitizer. PpIX generates reactive oxygen species, leading to cell death and tumor destruction. This approach has been successfully used in brain cancer, gastric cancer, bladder cancer, skin cancer, lung cancer, and breast cancer .

Animal Feed Additive

5-ALA is also utilized as an animal feed additive. It improves iron status and immune responses in livestock, promoting overall health and productivity .

Future Perspectives

Researchers continue to explore strategies for improving 5-ALA biosynthesis and understanding related mechanisms. These efforts aim to enhance its industrial applications and contribute to sustainable production of biochemicals .

作用機序

Target of Action

The primary target of 5-Aminolevulinic-2,2-D2 Acid HCL (5-ALA-d2 HCL) is tumor cells . The compound is taken up by these cells and converted into protoporphyrin IX, a photosensitive molecule. This molecule plays a crucial role in the mechanism of action of 5-ALA-d2 HCL.

Biochemical Pathways

5-ALA-d2 HCL is involved in the heme biosynthesis pathway . It is derived from the condensation of succinyl-CoA and glycine by 5-aminolevulic acid synthase (ALAS) with pyridoxal phosphate (PLP) as a co-factor . This pathway leads to the production of heme, an essential component of various proteins, including hemoglobin .

Pharmacokinetics

The pharmacokinetics of 5-ALA-d2 HCL are likely similar to that of 5-ALA . After oral administration, the bioavailability of 5-ALA is approximately 60% . The terminal half-life of 5-ALA is approximately 45 minutes after intravenous or oral administration .

将来の方向性

Because of its potential applications and disadvantages of chemical synthesis, alternative biotechnological methods have drawn increasing attention . The recent progress in biosynthetic pathways and regulatory mechanisms of 5-ALA synthesis in biological hosts are summarized . The research progress on 5-ALA biosynthesis via the C4/C5 pathway in microbial cells is emphasized, and the corresponding biotechnological design strategies are highlighted and discussed in detail . Finally, perspectives on potential strategies for improving the biosynthesis of 5-ALA and understanding the related mechanisms to further promote its industrial application are conceived and proposed .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of 5-AMINOLEVULINIC-2,2-D2 ACID HCL involves the reaction of starting materials with specific reagents in a stepwise manner to obtain the desired product.", "Starting Materials": [ "Levulinic acid", "Deuterium oxide", "Hydrochloric acid", "Sodium borohydride", "Sodium deuteride", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Levulinic acid is reacted with deuterium oxide in the presence of sodium borohydride to yield 5-Aminolevulinic-2,2-D2 acid.", "Step 2: The product obtained from step 1 is then treated with sodium deuteride in deuterium oxide to yield the deuterated form of 5-Aminolevulinic-2,2-D2 acid.", "Step 3: The deuterated product obtained from step 2 is then reacted with hydrochloric acid to yield 5-AMINOLEVULINIC-2,2-D2 ACID HCL.", "Step 4: The product obtained from step 3 is purified using a solvent extraction method involving ethyl acetate, methanol, and water." ] } | |

CAS番号 |

187237-35-0 |

製品名 |

5-AMINOLEVULINIC-2,2-D2 ACID HCL |

分子式 |

C5H10ClNO3 |

分子量 |

169.601 |

IUPAC名 |

5-amino-2,2-dideuterio-4-oxopentanoic acid;hydrochloride |

InChI |

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i2D2; |

InChIキー |

ZLHFONARZHCSET-IYPYQTRPSA-N |

SMILES |

C(CC(=O)O)C(=O)CN.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxooctahydro-1,4-methanocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B575655.png)

![1-ethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B575664.png)